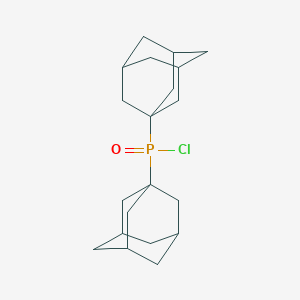
Ace inhibitor BG-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ace inhibitor BG-2 is a synthetic compound that has been developed as a potential therapeutic agent for various diseases. It has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mécanisme D'action
Ace inhibitor BG-2 works by inhibiting the activity of ACE, an enzyme that converts angiotensin I to angiotensin II. This results in a decrease in the production of angiotensin II, which is a potent vasoconstrictor and stimulates the release of aldosterone. The inhibition of ACE also leads to an increase in the levels of bradykinin, a vasodilator, and a decrease in the degradation of other peptides.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It reduces blood pressure by decreasing the production of angiotensin II and increasing the levels of bradykinin. It also reduces the production of aldosterone, which helps to retain sodium and water in the body. Additionally, it has been shown to have anti-inflammatory and antioxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
Ace inhibitor BG-2 has several advantages for lab experiments. It is highly specific for ACE and has a longer half-life than other ACE inhibitors. It also has a low toxicity profile and can be easily synthesized. However, its use in lab experiments is limited by its cost and availability.
Orientations Futures
There are several future directions for research on ace inhibitor BG-2. It can be further studied for its potential use in treating other diseases such as diabetes, Alzheimer's, and kidney diseases. Its mechanism of action can also be investigated to understand its role in various physiological processes. Additionally, its potential use in combination therapy with other drugs can be explored to enhance its therapeutic efficacy.
Méthodes De Synthèse
Ace inhibitor BG-2 is synthesized using a multistep process that involves the coupling of an amino acid derivative with a heterocyclic compound. The final product is obtained through purification and characterization using various analytical techniques.
Applications De Recherche Scientifique
Ace inhibitor BG-2 has shown promising results in various scientific research applications. It has been studied for its potential use in treating cardiovascular diseases, cancer, and inflammation. It has also been used as a tool to investigate the role of angiotensin-converting enzyme (ACE) in various physiological processes.
Propriétés
Numéro CAS |
130349-12-1 |
|---|---|
Formule moléculaire |
C57H89N13O13S |
Poids moléculaire |
1196.5 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2R)-6-amino-2-[(2-aminoacetyl)amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C57H89N13O13S/c1-31(2)46(68-51(76)41(22-25-84-7)63-49(74)39(16-10-12-23-58)62-45(73)28-60)54(79)64-40(17-11-13-24-59)50(75)69-48(33(5)6)56(81)70-47(32(3)4)55(80)67-44(30-71)53(78)65-42(27-35-29-61-38-15-9-8-14-37(35)38)52(77)66-43(57(82)83)26-34-18-20-36(72)21-19-34/h8-9,14-15,18-21,29,31-33,39-44,46-48,61,71-72H,10-13,16-17,22-28,30,58-60H2,1-7H3,(H,62,73)(H,63,74)(H,64,79)(H,65,78)(H,66,77)(H,67,80)(H,68,76)(H,69,75)(H,70,81)(H,82,83)/t39-,40+,41+,42+,43+,44+,46+,47+,48+/m1/s1 |
Clé InChI |
MGYNMUZMHGMZTN-FCHOXZRBSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@@H](CCCCN)NC(=O)CN |
SMILES |
CC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)CN |
SMILES canonique |
CC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)CN |
Séquence |
GKMVKVVSWY |
Synonymes |
ACE inhibitor BG-2 Gly-Lys-Met-Val-Lys-Val-Val-Ser-Trp-Tyr glyceraldehyde 3-phosphate dehydrogenase (304-313) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



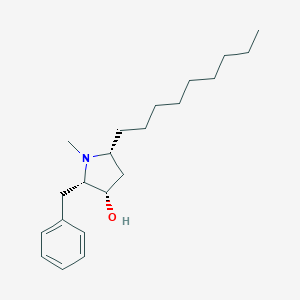

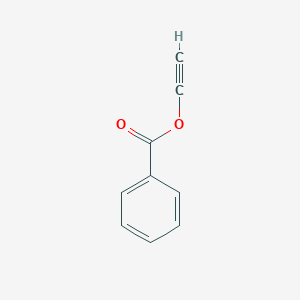
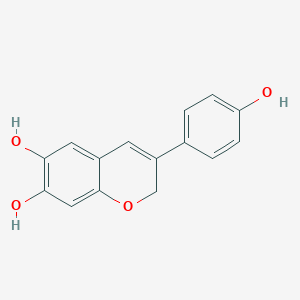
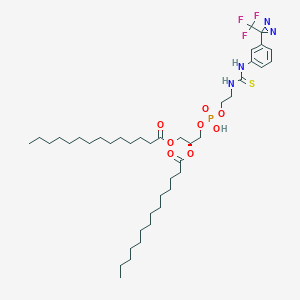
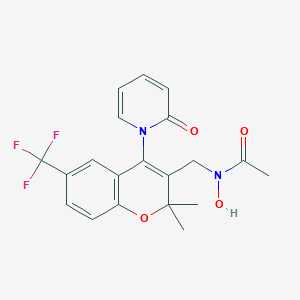
![1-[6-(Chloromethyl)pyridin-2-yl]ethanone](/img/structure/B136720.png)

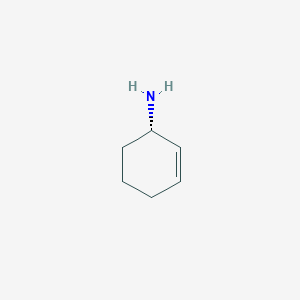
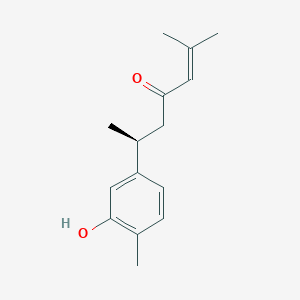
![Ethanone, 1-tricyclo[3.2.1.03,6]oct-3-yl-(9CI)](/img/structure/B136731.png)
